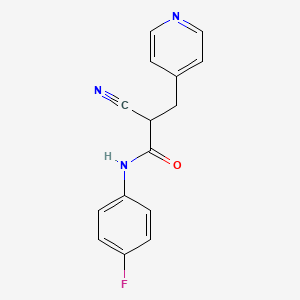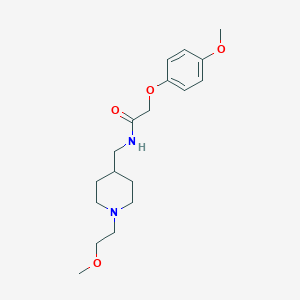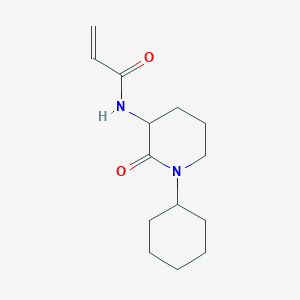
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide, also known as CPP or CPP-115, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic benefits. CPP-115 is a GABA aminotransferase inhibitor that has been shown to increase GABA levels in the brain, leading to potential applications in the treatment of various neurological disorders. In
Mécanisme D'action
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 works by inhibiting GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 increases GABA levels in the brain, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and anxiety-like behavior. Additionally, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to reduce drug-seeking behavior in animal models of addiction. N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has also been shown to have a low potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 in lab experiments is its specificity for GABA aminotransferase, which allows for targeted manipulation of GABA levels in the brain. Additionally, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to have a low potential for abuse and addiction, making it a safer alternative to other drugs that affect GABA levels. However, one limitation of using N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115. One area of interest is in the development of more potent and selective GABA aminotransferase inhibitors, which could lead to more effective treatments for neurological disorders. Additionally, research could focus on the use of N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand the long-term effects and safety of N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115.
Méthodes De Synthèse
The synthesis of N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 involves the reaction of cyclohexanone with 3-piperidinylacrylic acid, followed by the addition of propionyl chloride. The resulting compound is then purified by column chromatography to yield N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 in high purity.
Applications De Recherche Scientifique
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and anxiety-like behavior. Additionally, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-(1-cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-13(17)15-12-9-6-10-16(14(12)18)11-7-4-3-5-8-11/h2,11-12H,1,3-10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKGPDHQGVNXCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCN(C1=O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2397091.png)
![1-(2,5-Dimethylbenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397092.png)
![4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2397093.png)
![(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2397094.png)

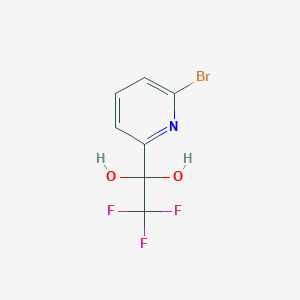
![2-[4-(4-Bromophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole](/img/structure/B2397099.png)
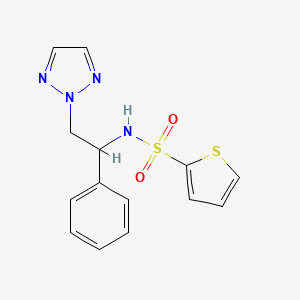

![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline](/img/structure/B2397103.png)
![4-{[(3-{[(4-Methoxyphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B2397105.png)
